2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(m-tolyl)acetamide
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Overview
Description
2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(m-tolyl)acetamide, also known as MIA, is a synthetic compound that has been extensively studied in the field of neuroscience. MIA is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are naturally occurring compounds that play important roles in various physiological processes, including pain sensation, mood regulation, and appetite control. Inhibition of FAAH by MIA leads to increased levels of endocannabinoids, which can have significant effects on the nervous system.
Scientific Research Applications
Antiglycation Potential
Glycation, the non-enzymatic reaction between proteins and sugar molecules, leads to the formation of advanced glycation end-products (AGEs). These AGEs play a role in diabetic complications such as retinopathy, neuropathy, and atherosclerosis. The synthesized compound has been evaluated for its antiglycation activity, showing promising results. Specifically, compounds 1–6 and 8 demonstrated potent activity, surpassing the standard drug rutin .
Oxazole Derivatives in Drug Discovery
Heterocyclic compounds, including oxazoles, have wide-ranging biological applications. Researchers often explore these derivatives for their pharmacological activities. The compound’s oxazole moiety makes it relevant in drug discovery efforts .
Plant Hormone Analog
Indole-3-acetic acid (IAA) is a plant hormone derived from tryptophan. Indole derivatives, including our compound, may exhibit similar effects in plant growth regulation. Investigating its potential as an IAA analog could be valuable in agriculture and crop management .
Mechanism of Action
Target of Action
It’s worth noting that both indole and oxazole derivatives, which are structural components of the compound, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
The exact mode of action of the compound is currently unknown. The interaction of the compound with its targets and the resulting changes would depend on the specific targets involved. As mentioned earlier, indole and oxazole derivatives have been found to exhibit a wide range of biological activities , suggesting that the compound could potentially interact with its targets in a variety of ways.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by indole and oxazole derivatives , it’s likely that the compound could potentially affect a variety of biochemical pathways.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and biochemical pathways involved. Given the broad spectrum of biological activities exhibited by indole and oxazole derivatives , the compound could potentially have a variety of molecular and cellular effects.
properties
IUPAC Name |
2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13-5-3-7-15(9-13)20-19(22)12-16-11-18(24-21-16)14-6-4-8-17(10-14)23-2/h3-11H,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEMEOBYRWMVAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2=NOC(=C2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(m-tolyl)acetamide |
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